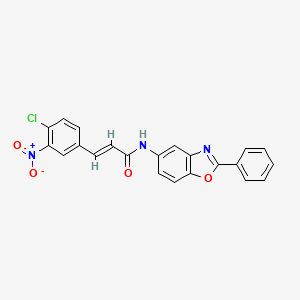
3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the family of acrylamides and is known for its unique chemical properties that make it suitable for various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in cells. For example, it has been reported to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the growth of certain fungi and bacteria. In addition, it has been reported to exhibit fluorescence properties that make it suitable for bioimaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide in lab experiments is its unique chemical properties that make it suitable for various applications. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for the use of 3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide in scientific research. One potential direction is to further investigate its anticancer activity and optimize its use in cancer treatment. Another direction is to explore its potential use as a fluorescent probe in bioimaging studies. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in drug development.
Méthodes De Synthèse
The synthesis of 3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide involves the reaction of 4-chloro-3-nitroaniline with 2-phenyl-1,3-benzoxazole-5-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide has been extensively studied for its potential applications in drug development. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been studied for its potential use as a fluorescent probe in bioimaging studies.
Propriétés
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O4/c23-17-9-6-14(12-19(17)26(28)29)7-11-21(27)24-16-8-10-20-18(13-16)25-22(30-20)15-4-2-1-3-5-15/h1-13H,(H,24,27)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRFOOCZSISZON-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4929006.png)
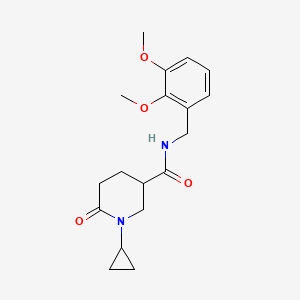
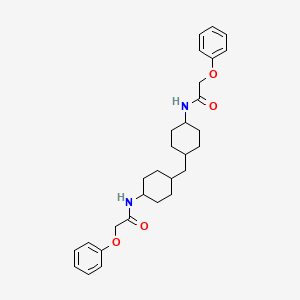

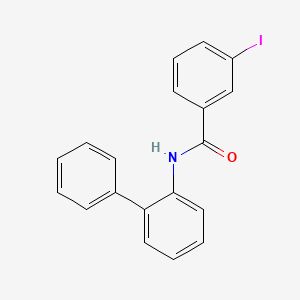
![N,N-bis(2-hydroxyethyl)-3-methoxy-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B4929064.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4929073.png)
![methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4929080.png)

![N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B4929096.png)

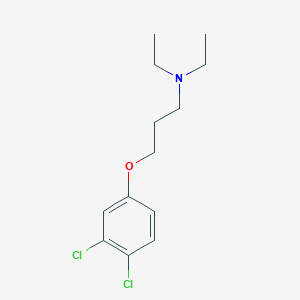
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4929124.png)